molecular formula C19H21N3O7S B3682640 1-[(4-methoxyphenoxy)acetyl]-4-[(2-nitrophenyl)sulfonyl]piperazine

1-[(4-methoxyphenoxy)acetyl]-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B3682640
M. Wt: 435.5 g/mol
InChI Key: FXGCWSMGRFUCPP-UHFFFAOYSA-N
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Description

The compound “1-[(4-methoxyphenoxy)acetyl]-4-[(2-nitrophenyl)sulfonyl]piperazine” is a chemical compound with the molecular formula C17H19N3O3 . It is a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The synthesis methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also contains methoxyphenoxy, acetyl, and nitrophenylsulfonyl functional groups .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse and depend on the functional groups attached to the piperazine ring. Protodeboronation of pinacol boronic esters is one of the reactions that have been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The compound “this compound” has a molecular weight of 313.35 .

Future Directions

The future directions in the study of piperazine derivatives like “1-[(4-methoxyphenoxy)acetyl]-4-[(2-nitrophenyl)sulfonyl]piperazine” could involve exploring their potential biological activities and developing new synthesis methods . This could lead to the discovery of new pharmaceutical compounds with improved efficacy and safety profiles.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S/c1-28-15-6-8-16(9-7-15)29-14-19(23)20-10-12-21(13-11-20)30(26,27)18-5-3-2-4-17(18)22(24)25/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGCWSMGRFUCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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